N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide
Descripción
Propiedades
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-6-7-17(12-16(15)2)22(30)25-19-8-10-28(11-9-19)23(31)21-14-29(27-26-21)20-5-3-4-18(24)13-20/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMJNHPUWLWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Compounds for Comparison:
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide (Compound A) .
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide (Compound B) [hypothetical analogue].
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Compound C) [simplified core].
Table 1: Substituent and Property Comparison
<sup>*</sup>LogP calculated using fragment-based methods.
<sup>†</sup>Solubility estimates based on substituent polarity.
Key Findings
Substituent Impact on Lipophilicity :
- The 3-chlorophenyl group in the target compound increases LogP (3.8) compared to the simpler Compound C (LogP 2.1), enhancing membrane permeability but reducing aqueous solubility.
- Compound A’s 4-nitrophenyl group further elevates LogP (4.2), likely contributing to its poor aqueous solubility (~5 µg/mL in DMSO) .
Bioactivity Trends: Electron-Withdrawing Groups: The 4-nitrophenyl substituent in Compound A enhances antimicrobial activity (MIC 8 µg/mL) due to increased electrophilicity, whereas the 3-chlorophenyl group in the target compound may favor kinase inhibition via hydrophobic pocket interactions.
Crystallographic Insights :
- Structural refinement using SHELXL and visualization via ORTEP (as applied to similar triazoles ) would reveal anisotropic displacement parameters for the triazole and benzamide groups, highlighting steric effects from the 3-chlorophenyl and dimethyl substituents.
Q & A
Q. What synthetic strategies are recommended for constructing the triazole-piperidine-benzamide scaffold?
The synthesis typically involves a multi-step approach:
- Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, ensuring regioselectivity for the 1,4-disubstituted product .
- Piperidine Coupling : Employ carbodiimide-based coupling agents (e.g., HBTU, EDCI) to conjugate the triazole-carbonyl group to the piperidine nitrogen .
- Benzamide Installation : React the piperidine intermediate with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions . Key Optimization: Monitor reaction progress via TLC/HPLC and purify intermediates via silica chromatography or recrystallization.
Q. How should researchers characterize the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the triazole ring, piperidine substitution, and benzamide connectivity (e.g., 8.1–8.3 ppm for triazole protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for : 474.1) .
- Purity Analysis : Validate >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition : Test against kinase targets (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
- Solubility/Permeability : Use shake-flask methods (pH 7.4 buffer) and Caco-2 monolayers for early ADME profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Structural-Activity Relationship (SAR) Analysis : Compare activity of derivatives with variations in the chlorophenyl group (e.g., 3-Cl vs. 4-Cl substitution) or benzamide methyl groups .
- Computational Docking : Perform molecular dynamics simulations to assess binding mode differences in kinase active sites (e.g., using AutoDock Vina) .
- Statistical Validation : Apply ANOVA or Mann-Whitney U tests to determine significance of observed discrepancies in replicate assays .
Q. What methodologies optimize reaction yields for scale-up synthesis?
- Solvent Screening : Replace DMF with THF or acetonitrile to reduce side reactions during coupling steps .
- Catalyst Tuning : Test alternative catalysts (e.g., Zn(OTf)) for triazole cycloaddition to improve regioselectivity .
- Table : Example reaction optimization for triazole formation:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 60 | 65 |
| Zn(OTf)₂ | THF | 80 | 82 |
Q. How should SAR studies be designed to identify critical pharmacophores?
- Fragment Replacement : Synthesize analogs with:
- Piperidine replaced by morpholine or azetidine.
- Benzamide substituted with nitro or methoxy groups .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?
- PK Profiling : Administer compound (IV/PO) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis to calculate , , and bioavailability .
- Xenograft Models : Evaluate antitumor efficacy in BALB/c nude mice implanted with HCT-116 colorectal tumors; measure tumor volume reduction vs. controls .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) to determine maximum tolerated dose (MTD) .
Contradictory Data Resolution Example
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